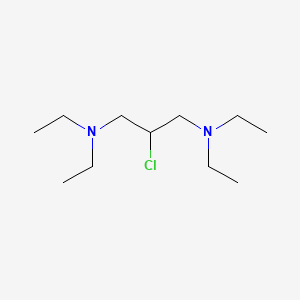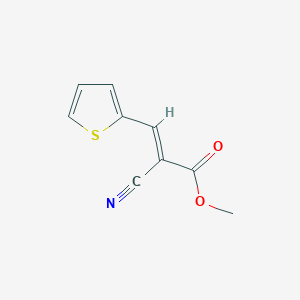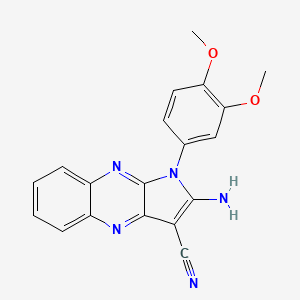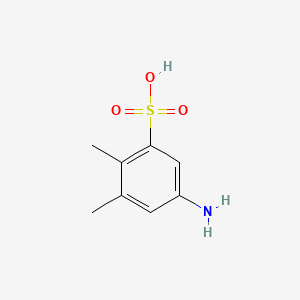
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and phthalimide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(2-Chloro-5-aminobenzylideneamino)-phthalimide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions used.
科学研究应用
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.
Biological Studies: It is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as luminescent materials and sensors.
作用机制
The mechanism of action of N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form metal complexes also contributes to its activity, as these complexes can catalyze specific reactions within biological systems.
相似化合物的比较
N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide can be compared with other Schiff bases and nitrobenzylidene derivatives:
This compound:
N-(2-Chloro-5-nitrobenzylideneamino)-benzamide: Similar structure but different functional groups, leading to variations in reactivity and applications.
N-(2-Chloro-5-nitrobenzylideneamino)-pyridine: Contains a pyridine ring, which can influence its interactions with biological targets and its overall properties.
属性
分子式 |
C15H8ClN3O4 |
|---|---|
分子量 |
329.69 g/mol |
IUPAC 名称 |
2-[(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H |
InChI 键 |
HKKAJYQKDOSXKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B11964554.png)

![[Butyl(ethyl)amino]acetonitrile](/img/structure/B11964565.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964604.png)

![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964617.png)




